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Compound of Interest

Compound Name: M133

Cat. No.: B15585742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound M133, a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, has

emerged as a significant molecule in oncology research. Its unique chemical scaffold,

characterized by a carbamodithioate zinc-binding group, an N-ethyl-N-(4-pyridinylmethyl) cap,

and an aminophenyl-carbonyl-phenyl linker, offers a promising starting point for the

development of novel anti-cancer therapeutics. Histone deacetylases are a class of enzymes

that play a crucial role in the epigenetic regulation of gene expression by removing acetyl

groups from lysine residues on histones and other proteins. The dysregulation of HDACs is

frequently observed in various cancers, making them a validated target for therapeutic

intervention. Inhibition of HDAC1 and HDAC2 has been shown to induce cell cycle arrest,

differentiation, and apoptosis in tumor cells.

This technical guide provides an in-depth overview of the structural analogs of the M133
compound. It is designed to serve as a comprehensive resource for researchers and drug

development professionals, offering detailed information on the synthesis, biological activity,

and experimental evaluation of these compounds. The guide summarizes quantitative data in

structured tables for easy comparison, provides detailed experimental protocols for key assays,

and utilizes visualizations to illustrate critical signaling pathways and experimental workflows.
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IUPAC Name: Carbamodithioic acid, N-ethyl-N-(4-pyridinylmethyl)-, [4-[[(2-

aminophenyl)amino]carbonyl]phenyl]methyl ester

CAS Number: 2127411-61-2

Molecular Formula: C23H24N4OS2

Mechanism of Action: Selective inhibitor of HDAC1 and HDAC2.[1]

Reported Activity: Demonstrates anti-proliferative activity against a range of human tumor

cell lines with IC50 values in the micromolar range.[1]

Structural Analogs and Structure-Activity
Relationship (SAR)
While direct structural analogs of M133 featuring the carbamodithioate zinc-binding group are

not extensively reported in publicly available literature, a significant body of research exists on

HDAC inhibitors with similar cap and linker moieties, but different zinc-binding groups. The

general pharmacophore model for class I HDAC inhibitors consists of a zinc-binding group

(ZBG), a linker, and a surface-recognition cap group. Understanding the structure-activity

relationships of these related compounds provides valuable insights for the design of novel

M133 analogs.

Analogs with Alternative Zinc-Binding Groups
A prevalent class of HDAC1/2 selective inhibitors utilizes a 2-aminobenzamide moiety as the

zinc-binding group. These compounds have shown significant promise in preclinical and clinical

studies.

Table 1: Biological Activity of 2-Aminobenzamide-Based HDAC1/2 Inhibitors
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The N-ethyl-N-(4-pyridinylmethyl) cap of M133 is crucial for interacting with residues at the rim

of the HDAC active site. Modifications to this cap group can significantly impact potency and

isoform selectivity. Several studies have explored various pyridine-based cap groups in the

design of HDAC inhibitors. For instance, the substitution on the pyridine ring and the nature of

the linker attaching it to the core scaffold are key determinants of activity.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of

M133 and its structural analogs.

In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature for the

measurement of HDAC1 and HDAC2 activity.[4][5][6]

Materials:

Recombinant human HDAC1 and HDAC2 enzymes

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Developer solution (containing a protease and a stop solution like Trichostatin A)

Test compounds (M133 analogs) dissolved in DMSO

96-well black microplates

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

In a 96-well plate, add the diluted compounds. Include wells for a positive control (enzyme

without inhibitor) and a negative control (no enzyme).
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Add the recombinant HDAC1 or HDAC2 enzyme to each well (except the negative control).

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding the developer solution to each well. The developer will cleave

the deacetylated substrate, releasing the fluorophore.

Incubate at room temperature for 15-30 minutes to allow for signal development.

Measure the fluorescence intensity using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by plotting the data using appropriate software.

Workflow for In Vitro HDAC Activity Assay:
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Caption: Workflow for a fluorometric in vitro HDAC activity assay.
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Cell-Based HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit HDAC activity within a cellular context.

[7][8][9]

Materials:

Cancer cell line of interest (e.g., HCT116, HeLa)

Cell culture medium and supplements

Cell-permeable HDAC substrate

Lysis/Developer solution

Test compounds

96-well clear-bottom black plates

Luminescence or fluorescence plate reader

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for a defined period (e.g.,

24-48 hours).

Add the cell-permeable HDAC substrate to the wells and incubate to allow for deacetylation

by intracellular HDACs.

Lyse the cells and initiate the detection reaction by adding the Lysis/Developer solution.

Measure the luminescence or fluorescence signal.

Determine the IC50 values for cellular HDAC inhibition.

In Vivo Xenograft Model for Efficacy Studies
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Animal models are essential for evaluating the in vivo anti-tumor efficacy of M133 analogs.[10]

[11]

Procedure:

Cell Culture: Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma) under

standard conditions.

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of

each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

regularly.

Treatment: Once tumors reach a specified size, randomize the mice into treatment and

control groups. Administer the test compound (M133 analog) and vehicle control via a

clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a

predetermined schedule and dose.

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the

study. At the end of the study, euthanize the animals and excise the tumors for weight

measurement and further analysis (e.g., histology, western blotting for pharmacodynamic

markers like histone acetylation).

Data Analysis: Compare the tumor growth inhibition between the treated and control groups

to assess the in vivo efficacy of the compound.

Workflow for an In Vivo Xenograft Study:
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Caption: Workflow for an in vivo xenograft efficacy study.
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Signaling Pathways
Inhibition of HDAC1 and HDAC2 by M133 and its analogs leads to the hyperacetylation of

histone and non-histone proteins, which in turn modulates the expression of a variety of genes

involved in key cellular processes.

HDAC1/2 Inhibition and Downstream Effects in Cancer Cells:

Selective inhibition of HDAC1 and HDAC2 has been shown to upregulate the expression of the

cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to cell cycle arrest at the G1/S

checkpoint.[12][13] Furthermore, HDAC1/2 inhibition can induce apoptosis through both

intrinsic and extrinsic pathways, often involving the modulation of the p53 tumor suppressor

pathway and the Bcl-2 family of proteins.[12][14]
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Caption: Signaling pathway of HDAC1/2 inhibition by M133 analogs.

Conclusion
The M133 compound represents a compelling chemical starting point for the development of

novel and selective HDAC1/2 inhibitors. While direct analogs sharing its unique

carbamodithioate zinc-binding group are not widely documented, the extensive research into

structurally related compounds, particularly those with 2-aminobenzamide moieties and varied
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cap groups, provides a rich foundation for future drug discovery efforts. The experimental

protocols and signaling pathway information detailed in this guide are intended to facilitate the

rational design, synthesis, and evaluation of the next generation of M133-inspired HDAC

inhibitors, with the ultimate goal of advancing cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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